beta-Methoxyphenethylamine hydrochloride
CAS No.: 62064-68-0
Cat. No.: VC4117267
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62064-68-0 |
|---|---|
| Molecular Formula | C9H14ClNO |
| Molecular Weight | 187.66 g/mol |
| IUPAC Name | 2-methoxy-2-phenylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H |
| Standard InChI Key | JREVOOJPTXLMHM-UHFFFAOYSA-N |
| SMILES | COC(CN)C1=CC=CC=C1.Cl |
| Canonical SMILES | COC(CN)C1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structural Properties
Beta-methoxyphenethylamine hydrochloride, systematically named 2-methoxy-2-phenylethanamine hydrochloride, belongs to the class of arylalkylamines. Its molecular structure consists of a benzene ring attached to an ethylamine backbone, with a methoxy group substituted at the beta carbon (Figure 1). The hydrochloride salt enhances its stability and solubility in aqueous environments .
Molecular and Structural Data
The compound’s crystalline structure and hydrogen-bonding patterns have been partially characterized, though detailed X-ray crystallography data remain limited .
Synthesis and Production
Synthetic Routes
Beta-methoxyphenethylamine hydrochloride is typically synthesized through a multi-step process:
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Methoxylation of Phenethylamine: Starting with phenethylamine, methoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .
Alternative routes involve reductive amination of beta-methoxyacetophenone, followed by acidification. Industrial-scale production optimizes reaction conditions (e.g., temperature, catalyst selection) to achieve yields exceeding 80% .
Pharmacological Profile
Mechanism of Action
While direct studies on beta-methoxyphenethylamine hydrochloride are sparse, its structural analogs, such as 4-methoxyphenethylamine, exhibit interactions with monoamine oxidase (MAO) and trace amine-associated receptors (TAARs) . These receptors modulate neurotransmitter systems, including dopamine and serotonin, suggesting potential neuroactive properties .
Metabolic Pathways
In vitro studies propose that beta-methoxyphenethylamine may undergo hepatic metabolism via:
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O-Demethylation: Catalyzed by cytochrome P450 enzymes, producing phenolic metabolites.
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Conjugation: Glucuronidation or sulfation for renal excretion .
Applications in Research
Biochemical Studies
Beta-methoxyphenethylamine hydrochloride serves as a reference standard in chromatographic analyses due to its distinct UV-Vis absorption profile (λₘₐₓ = 280 nm) . Its stability under acidic conditions makes it suitable for electrophoretic separation techniques.
Material Science
Polymer composites incorporating beta-methoxyphenethylamine derivatives demonstrate enhanced electrochemical properties, enabling applications in biosensor development . For example, poly(4-methoxyphenethylamine) films facilitate oligonucleotide-DNA hybridization on graphite electrodes, a critical step in genosensor fabrication .
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